

Quantifying Human Serum albumin in Biological Samples: Application Notes and Protocols

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Introduction

Human Serum Albumin (HSA) is the most abundant protein in human plasma, constituting about half of the total serum protein content.[1] Produced in the liver, HSA plays a crucial role in maintaining oncotic pressure and transporting a wide variety of substances, including hormones, fatty acids, and drugs.[1][2] Consequently, the quantification of HSA in biological samples such as serum, plasma, urine, and cell culture media is a critical aspect of clinical diagnostics, biomedical research, and pharmaceutical development.[3][4][5] Decreased levels of albumin can be indicative of kidney disease, liver disease, malnutrition, and other conditions, while elevated levels are often associated with dehydration.[3] This document provides detailed application notes and protocols for the most common methods used to quantify HSA.

Methods for HSA Quantification

Several methods are available for the quantification of HSA, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput. The primary methods covered in this document are:

- Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay.

- Colorimetric Assays: Including the Bromocresol Green (BCG), Bromocresol Purple (BCP), Bicinchoninic Acid (BCA), and Bradford assays, which are simple and cost-effective.
- Mass Spectrometry (MS): A highly accurate and specific method, often used as a reference standard.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different HSA quantification methods.

Method	Sample Type(s)	Assay Range	Limit of Detection (LOD)	Key Advantages	Key Disadvantages
Sandwich ELISA	Serum, Plasma, Urine, Cell Culture Supernatants	2.5 - 160 ng/mL[8]	6 ng/mL[9]	High sensitivity and specificity	More complex and time-consuming than colorimetric assays
Bromocresol Green (BCG) Assay	Serum, Plasma	Clinically relevant range (e.g., 3.5-5.0 g/dL) [1]	Typically in the g/L range	Simple, rapid, and automated	Can overestimate albumin due to binding to other proteins
Bicinchoninic Acid (BCA) Assay	General Protein Quantification	20 - 2000 µg/mL[10]	~20 µg/mL	Compatible with most detergents, stable reagent	Susceptible to interference from reducing agents
Bradford Assay	General Protein Quantification	125 - 1500 µg/mL[11]	~1-20 µg/mL	Fast and sensitive	Incompatible with detergents, high protein-to-protein variability
LC-MS/MS	Serum, Plasma, Urine	Not explicitly defined, highly tunable	3.13 mg/L (in urine)[7]	High accuracy, specificity, and can identify variants	Requires expensive instrumentation and specialized expertise

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for HSA

This protocol is based on a sandwich ELISA format, which offers high specificity and sensitivity for HSA quantification.[\[8\]](#)

Materials:

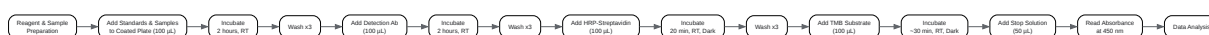
- 96-well microplate coated with anti-human Albumin antibody[\[9\]](#)
- Human Albumin Standard Protein[\[9\]](#)
- Biotinylated anti-human Albumin detection antibody[\[9\]](#)
- HRP-conjugated streptavidin[\[9\]](#)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Assay Diluent/Reagent Diluent (e.g., PBS with 1% BSA)[\[8\]](#)
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution[\[9\]](#)
- Stop Solution (e.g., 2N H₂SO₄)[\[8\]](#)
- Microplate reader capable of measuring absorbance at 450 nm[\[8\]](#)

Protocol:

- Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Dilute the Wash Buffer concentrate to 1X with deionized water. [\[12\]](#) Reconstitute the lyophilized Human Albumin Standard to create a stock solution and then perform serial dilutions to generate a standard curve (e.g., 1200 ng/mL down to 0 ng/mL).[\[9\]](#) Dilute the biotinylated detection antibody and HRP-streptavidin to their working concentrations in Assay Diluent.[\[9\]](#)
- Sample Preparation:

- Serum/Plasma: Collect blood and separate serum or plasma.[12] Dilute samples significantly in Assay Diluent. Due to the high concentration of albumin, a high dilution factor is necessary.[12]
- Urine: Centrifuge urine to remove debris and dilute samples in Assay Diluent.[12]
- Cell Culture Supernatants: Collect supernatant and dilute in Assay Diluent.
- Assay Procedure: a. Add 100 μ L of standards and diluted samples to the appropriate wells of the antibody-coated microplate.[8] b. Cover the plate and incubate for 2 hours at room temperature.[8] c. Aspirate the contents of the wells and wash each well three times with 400 μ L of 1X Wash Buffer.[8] d. Add 100 μ L of the diluted biotinylated detection antibody to each well.[8] e. Cover the plate and incubate for 2 hours at room temperature.[8] f. Repeat the wash step as in 3c. g. Add 100 μ L of the diluted HRP-streptavidin solution to each well.[8] h. Cover the plate and incubate for 20 minutes at room temperature, protected from light.[8] i. Repeat the wash step as in 3c. j. Add 100 μ L of TMB Substrate Solution to each well and incubate for up to 30 minutes at room temperature in the dark.[9] k. Add 50 μ L of Stop Solution to each well to stop the reaction.[8]
- Data Analysis: a. Immediately read the absorbance of each well at 450 nm using a microplate reader.[8] b. Subtract the average absorbance of the zero standard (blank) from all other readings. c. Plot the absorbance values for the standards against their known concentrations to generate a standard curve. d. Determine the concentration of HSA in the samples by interpolating their absorbance values on the standard curve and multiplying by the dilution factor.

Workflow Diagram:



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Figure 1. HSA Sandwich ELISA Workflow.

Bicinchoninic Acid (BCA) Assay for Total Protein Quantification

The BCA assay is a colorimetric method for the quantification of total protein.^[13] It relies on the reduction of Cu^{2+} to Cu^{1+} by protein in an alkaline medium, followed by the chelation of Cu^{1+} by BCA to produce a purple-colored complex with an absorbance maximum at 562 nm.^{[13][14]}

Materials:

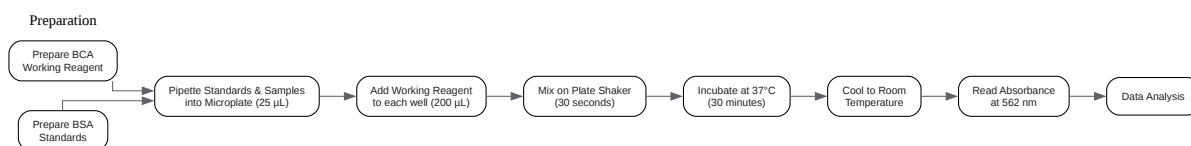
- BCA Reagent A (containing bicinchoninic acid)^[13]
- BCA Reagent B (containing cupric sulfate)^[13]
- Albumin Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)^[10]
- 96-well microplate or cuvettes
- Microplate reader or spectrophotometer capable of measuring absorbance at 562 nm^[13]

Protocol:

- **Standard Preparation:** Prepare a series of protein standards by diluting the BSA stock solution with the same buffer as the samples. A typical concentration range is 0 to 2000 $\mu\text{g/mL}$.^[13]
- **Working Reagent Preparation:** Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.^{[10][13]} The solution will turn from turbid to a clear green color.
- **Assay Procedure (Microplate):** a. Pipette 25 μL of each standard and unknown sample into separate wells of a 96-well microplate.^[14] b. Add 200 μL of the BCA Working Reagent to each well.^[14] c. Mix the plate thoroughly on a plate shaker for 30 seconds. d. Cover the plate and incubate at 37°C for 30 minutes.^{[13][14]} e. Cool the plate to room temperature.
- **Data Analysis:** a. Measure the absorbance of each well at 562 nm.^[13] b. Subtract the average absorbance of the blank (0 $\mu\text{g/mL}$ standard) from all other readings. c. Plot the

absorbance of the standards versus their concentrations to create a standard curve. d. Determine the protein concentration of the unknown samples from the standard curve.

Workflow Diagram:



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Figure 2. BCA Assay Microplate Workflow.

Bradford Assay for Total Protein Quantification

The Bradford assay is another colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[15][16]

Materials:

- Bradford Reagent (Coomassie Brilliant Blue G-250 in an acidic solution)[15]
- Albumin Standard (e.g., BSA) at a known concentration
- 96-well microplate or cuvettes
- Microplate reader or spectrophotometer capable of measuring absorbance at 595 nm[15]

Protocol:

- Standard Preparation: Prepare a series of protein standards by diluting the BSA stock solution. A typical range is 0 to 1500 µg/mL.[11][16]
- Assay Procedure (Standard Assay): a. Pipette 100 µL of each standard and unknown sample into separate test tubes.[16] b. Add 5.0 mL of Coomassie Blue reagent to each tube and mix by vortexing or inversion.[16] c. Incubate at room temperature for at least 5 minutes.[17]
- Data Analysis: a. Zero the spectrophotometer at 595 nm using the blank (no protein).[15] b. Measure the absorbance of each standard and sample at 595 nm.[15] c. Plot the absorbance of the standards versus their concentrations to create a standard curve. d. Determine the protein concentration of the unknown samples from the standard curve.

Workflow Diagram:



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Figure 3. Bradford Assay Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for HSA Quantification

LC-MS provides a highly accurate and specific method for HSA quantification, often serving as a reference method.[6][7] This protocol outlines a general workflow involving tryptic digestion and analysis of signature peptides.

Materials:

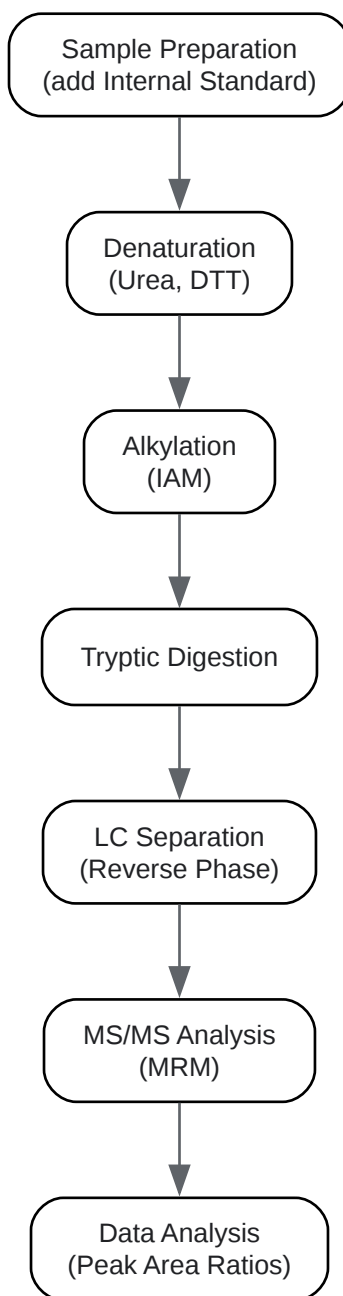
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (mass spectrometry grade)

- Ammonium Bicarbonate (AMBIC) buffer
- Formic Acid
- Acetonitrile (ACN)
- Isotopically labeled HSA internal standard (e.g., ^{15}N -rHSA)[6]
- LC-MS/MS system

Protocol:

- **Sample Preparation and Digestion:** a. To the sample (e.g., urine), add the isotopically labeled internal standard.[6] b. Denature the proteins by adding a solution of urea and DTT, and incubate. c. Alkylate the proteins by adding IAM and incubate in the dark. d. Dilute the sample with AMBIC buffer to reduce the urea concentration. e. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. f. Quench the digestion by adding formic acid.
- **LC-MS/MS Analysis:** a. Inject the digested sample onto a reverse-phase LC column. b. Separate the peptides using a gradient of increasing acetonitrile concentration.[18] c. The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[19] d. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify specific precursor-to-fragment ion transitions for the signature peptides of HSA and the internal standard.[6]
- **Data Analysis:** a. Integrate the peak areas for the MRM transitions of the signature peptides from both the endogenous HSA and the labeled internal standard. b. Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard peptide. c. Create a calibration curve by plotting these ratios for a series of standards with known HSA concentrations. d. Determine the concentration of HSA in the unknown samples from the calibration curve.

Workflow Diagram:



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